molecular formula C22H28N2O3 B11338083 1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol

1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol

Cat. No.: B11338083
M. Wt: 368.5 g/mol
InChI Key: NSTNAPRQHWVYQJ-UHFFFAOYSA-N
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Description

1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol, also known by its chemical formula C15H24N2O2, is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:

    Piperazine Derivative Approach:

    Hydroxybenzoate Ester Formation:

Industrial Production:

  • Industrial-scale production methods may involve optimized versions of the above synthetic routes. These processes ensure high yield and purity.

Chemical Reactions Analysis

    Reactivity: The compound is stable under ambient conditions but can undergo various reactions.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: Explored for drug development due to its structural features.

    Industry: May find applications in materials science or specialty chemicals.

Mechanism of Action

  • The compound’s effects depend on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

1-[1-[4-(4-methoxyphenoxy)butyl]benzimidazol-2-yl]butan-1-ol

InChI

InChI=1S/C22H28N2O3/c1-3-8-21(25)22-23-19-9-4-5-10-20(19)24(22)15-6-7-16-27-18-13-11-17(26-2)12-14-18/h4-5,9-14,21,25H,3,6-8,15-16H2,1-2H3

InChI Key

NSTNAPRQHWVYQJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)OC)O

Origin of Product

United States

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